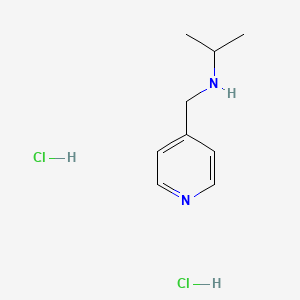

![molecular formula C12H22Cl2N2 B6344005 N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride CAS No. 1240578-26-0](/img/structure/B6344005.png)

N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

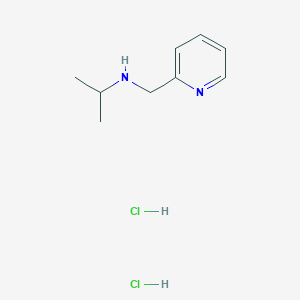

N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride is an organic compound with the molecular formula C12H21ClN2 . It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group . This compound is mainly used as an intermediate to produce dyes .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current sources.Chemical Reactions Analysis

N,N-Dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is also lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .Applications De Recherche Scientifique

1. Structural Investigations

The structure of dimer associates of aniline and n-propylamine with various solvents has been investigated, providing insights into the stable configurations and structural and energy characteristics of these compounds (Novakov et al., 2005).

2. Chemical Synthesis

Research has explored the sequential coupling of transesterification of cyclic carbonates with selective N-methylation of anilines, which is an important step in the synthesis of various N,N-dimethyl derivatives (Selva et al., 2008).

3. Fluorescent Thermometry

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its potential in ratiometric fluorescent thermometry, offering a unique approach to temperature detection (Cao et al., 2014).

4. Photochemical Reactions

Research on 2-(4-N,N-dimethylaminophenyl) heterocycles revealed efficient synthesis methods via photolysis, contributing to the understanding of photochemical reactions involving N,N-dimethyl derivatives (Guizzardi et al., 2000).

5. N-Alkylation Studies

Investigations into the N-alkylation of aniline using dimethyl carbonate have been conducted, providing insights into the synthesis of N,N-dimethyl aniline, a key step in various chemical synthesis processes (Liang-fu, 2011).

6. Chemoselectivity in Methylation

Studies have shown the chemoselective mono-N-methylation of anilines using dimethyl carbonate, highlighting the selective nature of this reaction which is crucial in organic synthesis (Selva et al., 2003).

7. Continuous Flow Methylation

Research into the selective N-monomethylation of anilines under continuous flow conditions has been conducted, illustrating the efficiency and scalability of this process in industrial applications (Seo et al., 2017).

8. Charge Transfer Studies

The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted compounds has provided valuable insights into the photochemical behavior of these molecules (Yang et al., 2004).

Safety and Hazards

The safety data sheet for N,N-Dimethylaniline, a related compound, indicates that it is combustible and suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Similar precautions should be taken when handling N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride.

Propriétés

IUPAC Name |

N,N-dimethyl-4-(propylaminomethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h5-8,13H,4,9-10H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFFARXELFFUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)

amine hydrochloride](/img/structure/B6343990.png)